2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol is a complex organic compound with a unique structure that includes a triazole ring, a dimethylamino group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate . The dimethylamino group is introduced via a nucleophilic substitution reaction, while the methoxyphenol moiety is added through an electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine .
Scientific Research Applications
2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and dimethylamino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain a sulfur atom in the ring.
Imidazoles: Contain nitrogen atoms in the ring and have similar biological activities.
Uniqueness
2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol is unique due to its combination of a triazole ring, dimethylamino group, and methoxyphenol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H19N5O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5O2S/c1-22(2)14-9-7-12(8-10-14)17-20-21-18(26)23(17)19-11-13-5-4-6-15(25-3)16(13)24/h4-11,24H,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
BECVCQFUYBKPJD-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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